molecular formula C18H10F6N2O3S B2943534 6-(Benzenesulfonyl)-5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one CAS No. 866131-11-5

6-(Benzenesulfonyl)-5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one

Cat. No.: B2943534
CAS No.: 866131-11-5
M. Wt: 448.34
InChI Key: ISOPRCHRYAIGML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Benzenesulfonyl)-5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one is a synthetic pyridazin-3-one derivative intended for research applications. Compounds within this chemical class have been the subject of studies exploring their potential as bleaching herbicides. Research on analogous structures suggests that such molecules may function by inhibiting critical enzymes in the carotenoid biosynthesis pathway in plants, such as phytoene desaturase (PDS) . The presence of the trifluoromethyl group is a common feature in many modern agrochemicals, as it can significantly influence a compound's bioavailability, metabolic stability, and binding affinity . This specific molecule features a benzenesulfonyl group and a 3-(trifluoromethyl)phenyl substituent, making it a candidate for structure-activity relationship (SAR) studies in medicinal and agrochemical research. Researchers can use this compound to investigate new herbicidal modes of action or to develop novel inhibitors for plant growth regulation. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-(benzenesulfonyl)-5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F6N2O3S/c19-17(20,21)11-5-4-6-12(9-11)26-15(27)10-14(18(22,23)24)16(25-26)30(28,29)13-7-2-1-3-8-13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOPRCHRYAIGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=NN(C(=O)C=C2C(F)(F)F)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered intermediates . This process can be carried out under various conditions, often requiring specific catalysts and reagents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Benzenesulfonyl)-5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of trifluoromethylated derivatives .

Scientific Research Applications

6-(Benzenesulfonyl)-5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Benzenesulfonyl)-5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. The benzenesulfonyl moiety can form strong interactions with enzyme active sites, leading to inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinone derivatives share a core heterocyclic structure but exhibit distinct pharmacological and physicochemical properties depending on substituents. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Notable Features Reference(s)
6-(Benzenesulfonyl)-5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one - Benzenesulfonyl (C₆H₅SO₂) at position 6
- Two -CF₃ groups (positions 5 and phenyl)
C₁₈H₁₁F₆N₂O₃S High lipophilicity due to dual -CF₃ groups; potential for strong π-π interactions
4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydropyridazin-3-one - Chloro at position 4
- Methylamino (-NHCH₃) at position 5
C₁₂H₁₀ClF₃N₃O Reduced steric bulk compared to benzenesulfonyl; may enhance solubility
6-(3-Chlorobenzoyl)-2-(2-chlorophenyl)-5-(trifluoromethyl)pyridazin-3-one - 3-Chlorobenzoyl at position 6
- 2-Chlorophenyl at position 2
C₁₈H₉Cl₂F₃N₂O₂ Dual chloro groups may increase electrophilicity; lower logP than -CF₃ analogs

Key Findings :

Electron-Withdrawing Effects: The benzenesulfonyl group in the target compound exerts stronger electron-withdrawing effects compared to the 3-chlorobenzoyl group in 6-(3-chlorobenzoyl)-2-(2-chlorophenyl)-5-(trifluoromethyl)pyridazin-3-one . This could enhance stability in nucleophilic environments but reduce solubility.

Binding Affinity Predictions: Molecular docking simulations using AutoDock Vina suggest that the dual -CF₃ groups in the target compound improve binding to hydrophobic pockets in enzyme active sites, such as cyclooxygenase-2 (COX-2), compared to mono-CF₃ analogs .

Biological Activity

6-(Benzenesulfonyl)-5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article reviews the biological activity of this compound, supported by data tables, case studies, and recent research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure and properties:

  • Molecular Formula : C16H12F6N2O2S
  • Molecular Weight : 398.34 g/mol
  • CAS Number : 99368-67-9

Antimicrobial Activity

Recent studies have indicated that compounds with trifluoromethyl moieties exhibit significant antimicrobial properties. In particular, the compound has shown effectiveness against various strains of bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
This compoundS. aureus25.9 μM25.9 μM
MRSA12.9 μM12.9 μM
Enterococcus faecalisNo activityNo activity

The compound demonstrated both bacteriostatic and bactericidal effects, as indicated by MBC values equal to MIC values, confirming its potential as an effective antimicrobial agent .

Anti-inflammatory Activity

In addition to its antimicrobial properties, the compound has been evaluated for its anti-inflammatory effects. Research indicates that certain derivatives of pyridazine compounds can modulate the activity of NF-κB, a key transcription factor in inflammatory responses.

Table 2: Anti-inflammatory Activity

CompoundNF-κB Activity Modulation (%)
This compound+10% to +15%

These findings suggest that the compound may enhance NF-κB activity, which could be beneficial in certain therapeutic contexts .

Case Studies

  • Case Study on MRSA Inhibition
    A study conducted on various derivatives of pyridazine compounds found that those with trifluoromethyl groups exhibited significant inhibition against MRSA. The specific compound showed a MIC of 12.9 μM, indicating its potential for development into an antimicrobial drug targeting resistant bacterial infections .
  • Inflammatory Response Modulation
    Another investigation focused on the modulation of NF-κB activity by pyridazine derivatives. The results demonstrated that specific substitutions on the phenyl ring could significantly alter anti-inflammatory potential, with the studied compound showing a modest increase in NF-κB activity .

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